N-{4-[(4-methylpiperidin-1-yl)methyl]phenyl}prop-2-enamide
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Overview
Description
N-{4-[(4-methylpiperidin-1-yl)methyl]phenyl}prop-2-enamide is a synthetic organic compound that belongs to the class of amides It is characterized by the presence of a piperidine ring, a phenyl group, and a prop-2-enamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(4-methylpiperidin-1-yl)methyl]phenyl}prop-2-enamide typically involves the reaction of 4-methylpiperidine with 4-formylphenylprop-2-enamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as palladium on carbon (Pd/C). The reaction mixture is heated to a specific temperature, often around 80-100°C, and stirred for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced monitoring systems ensures precise control over reaction parameters, leading to high yields and purity of the final product. The purification of the compound is typically achieved through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
N-{4-[(4-methylpiperidin-1-yl)methyl]phenyl}prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.
Substitution: Alkyl halides or halogenating agents in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer double bonds or carbonyl groups.
Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.
Scientific Research Applications
N-{4-[(4-methylpiperidin-1-yl)methyl]phenyl}prop-2-enamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of novel materials and chemical intermediates.
Mechanism of Action
The mechanism of action of N-{4-[(4-methylpiperidin-1-yl)methyl]phenyl}prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit the activity of certain enzymes involved in inflammatory processes, leading to reduced inflammation .
Comparison with Similar Compounds
Similar Compounds
N-Methyl-2-(4-methylpiperidin-1-yl)ethanamine: Shares the piperidine ring structure but differs in the presence of an ethanamine group instead of a prop-2-enamide moiety.
4-methyl-N-(prop-2-yn-1-yl)benzenesulfonamide: Contains a similar piperidine ring but has a benzenesulfonamide group instead of a prop-2-enamide moiety.
Uniqueness
N-{4-[(4-methylpiperidin-1-yl)methyl]phenyl}prop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[4-[(4-methylpiperidin-1-yl)methyl]phenyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O/c1-3-16(19)17-15-6-4-14(5-7-15)12-18-10-8-13(2)9-11-18/h3-7,13H,1,8-12H2,2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKFWWGRNNFAXQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC2=CC=C(C=C2)NC(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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